molecular formula C12H11NO2 B12673345 Carbamic acid, methyl-, 1-naphthyl-1-14C ester CAS No. 3197-91-9

Carbamic acid, methyl-, 1-naphthyl-1-14C ester

Cat. No.: B12673345
CAS No.: 3197-91-9
M. Wt: 203.21 g/mol
InChI Key: CVXBEEMKQHEXEN-OZUIXNLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, methyl-, 1-naphthyl-1-14C ester is a chemical compound with the molecular formula C12H11NO2. . This compound is a derivative of carbamic acid and is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings. The compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 1-naphthyl-1-14C ester typically involves the reaction of 1-naphthol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

[ \text{1-Naphthol} + \text{Methyl isocyanate} \rightarrow \text{Carbamic acid, methyl-, 1-naphthyl ester} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 1-naphthyl-1-14C ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ester into corresponding amines.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Scientific Research Applications

Carbamic acid, methyl-, 1-naphthyl-1-14C ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an insecticide.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 1-naphthyl-1-14C ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately causing their death .

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but contains a phenyl group instead of a naphthyl group.

    Carbamic acid, 1-methylethyl ester: Lacks the aromatic ring structure present in the naphthyl derivative.

Uniqueness

Carbamic acid, methyl-, 1-naphthyl-1-14C ester is unique due to its naphthalene ring, which imparts specific chemical properties and biological activities. This structural feature distinguishes it from other carbamate esters and contributes to its effectiveness as an insecticide .

Properties

CAS No.

3197-91-9

Molecular Formula

C12H11NO2

Molecular Weight

203.21 g/mol

IUPAC Name

naphthalen-1-yl N-methylcarbamate

InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i11+2

InChI Key

CVXBEEMKQHEXEN-OZUIXNLOSA-N

Isomeric SMILES

CNC(=O)O[14C]1=CC=CC2=CC=CC=C21

Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.